molecular formula C23H18ClN5O3S B2382929 3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866865-45-4

3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2382929
M. Wt: 479.94
InChI Key: QIUDOBBIXOHIOA-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a biochemical used for proteomics research . It has a molecular formula of C23H18ClN5O3S and a molecular weight of 479.94 .


Molecular Structure Analysis

The molecular structure of this compound includes a triazoloquinazolin-5-amine core, which is substituted with a (4-chlorophenyl)sulfonyl group and a 2-ethoxyphenyl group . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It has a molecular weight of 479.94 , but other properties such as solubility, melting point, and boiling point are not provided in the available resources.

Scientific Research Applications

    Scientific Field: Proteomics Research

    • Application Summary : The compound “3-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is used in proteomics research . Although it’s not exactly the same compound you asked about, it’s structurally similar and might have similar applications.
    • Results or Outcomes : The outcomes of these studies can also vary widely, but they generally contribute to our understanding of protein function and interactions .

    Scientific Field: Cancer Research

    • Application Summary : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are structurally similar to the compound you asked about, have been studied as novel CDK2 inhibitors for cancer treatment .
    • Methods of Application : These compounds were synthesized and tested for their ability to inhibit the growth of various cancer cell lines .
    • Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Future Directions

The future directions for research on this compound could include elucidating its synthesis, exploring its reactivity, determining its physical and chemical properties, and investigating its potential biological activities. As it’s used in proteomics research , it could also be interesting to explore its interactions with various proteins.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O3S/c1-2-32-20-10-6-4-8-18(20)25-21-17-7-3-5-9-19(17)29-22(26-21)23(27-28-29)33(30,31)16-13-11-15(24)12-14-16/h3-14H,2H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUDOBBIXOHIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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